molecular formula C42H49BrN6O3 B12377868 CB2R agonist 2

CB2R agonist 2

Cat. No.: B12377868
M. Wt: 765.8 g/mol
InChI Key: XAVAMLLMVGYYLV-UHFFFAOYSA-N
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Description

CB2R agonist 2 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2R). This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, inflammation, and immune response. Unlike cannabinoid receptor type 1 (CB1R), which is primarily found in the central nervous system, CB2R is predominantly expressed in peripheral tissues, especially in immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CB2R agonist 2 typically involves classical medicinal chemistry strategies such as molecular hybridization, scaffold hopping, and bioisosterism. These methods aim to achieve a balance between selectivity, activity, and pharmacokinetic properties . For instance, a common synthetic route might involve the use of pyrazole derivatives, which are known for their high selectivity and potency towards CB2R .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis platforms and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions: CB2R agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its selectivity and potency.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions are typically more potent and selective CB2R agonists. For example, the oxidation of a pyrazole derivative might yield a more active compound with enhanced binding affinity to CB2R .

Mechanism of Action

CB2R agonist 2 exerts its effects by selectively binding to and activating CB2R. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This, in turn, activates various downstream signaling pathways, including the 50-AMP-activated protein kinase (AMPK) pathway . The activation of these pathways results in anti-inflammatory, analgesic, and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to CB2R agonist 2 include JWH133, RG7774 (Vicasinabin), and various pyrazole-derived CB2R agonists .

Uniqueness: What sets this compound apart from these similar compounds is its high selectivity and potency towards CB2R, combined with favorable pharmacokinetic properties. This makes it an ideal candidate for preclinical and clinical studies aimed at developing new therapeutic agents targeting CB2R .

Conclusion

This compound is a highly selective and potent compound with a wide range of applications in scientific research and medicine. Its unique properties make it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents targeting CB2R.

Properties

Molecular Formula

C42H49BrN6O3

Molecular Weight

765.8 g/mol

IUPAC Name

N-[5-bromo-1-[[4-[[2-[(4-ethoxyphenyl)methyl]-1-(3-methylbutyl)benzimidazol-5-yl]diazenyl]phenyl]methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide

InChI

InChI=1S/C42H49BrN6O3/c1-5-52-35-19-14-30(15-20-35)24-39-44-37-25-34(18-21-38(37)49(39)23-22-28(2)3)47-46-33-16-12-31(13-17-33)26-48-27-36(43)29(4)40(42(48)51)45-41(50)32-10-8-6-7-9-11-32/h12-21,25,27-28,32H,5-11,22-24,26H2,1-4H3,(H,45,50)

InChI Key

XAVAMLLMVGYYLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCC(C)C)C=CC(=C3)N=NC4=CC=C(C=C4)CN5C=C(C(=C(C5=O)NC(=O)C6CCCCCC6)C)Br

Origin of Product

United States

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